![molecular formula C24H24N4O2 B2689707 1-(3-cyanoquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide CAS No. 1207056-46-9](/img/structure/B2689707.png)
1-(3-cyanoquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-cyanoquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring, a piperidine ring, and an ethoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-cyanoquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent such as potassium cyanide.
Formation of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives or through the Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Coupling Reactions: The final step involves coupling the quinoline derivative with the piperidine derivative and the ethoxyphenyl group using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-cyanoquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
Pharmacological Properties
The pharmacological profile of 1-(3-cyanoquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide indicates its potential as an antineoplastic agent. The compound is structurally related to other piperidine derivatives known for their activity against various cancer types. Research suggests that compounds with similar structures can inhibit protein tyrosine kinases, which are crucial in cancer cell proliferation and survival .
Anticancer Activity
The potential anticancer applications of this compound are supported by various studies:
- Case Study: In Vitro Studies : In vitro evaluations have shown that related compounds can significantly reduce the viability of cancer cell lines, suggesting that this compound may similarly inhibit tumor growth through apoptosis induction or cell cycle arrest .
Neurological Disorders
There is emerging evidence that piperidine derivatives can also serve as therapeutic agents for neurological conditions. Compounds with similar structural features have been investigated for their ability to interact with neurotransmitter receptors, potentially offering benefits in treating conditions such as anxiety and depression .
Data Table: Comparison of Related Compounds
Compound Name | Structure | Primary Application | Mechanism of Action |
---|---|---|---|
This compound | Structure | Anticancer | Inhibits protein tyrosine kinases |
4-Phenyl-4-[1H-imidazol-2-yl]-piperidine | Structure | Anxiolytic/Antidepressant | Selective delta-opioid agonist |
3-(Piperidin-4-yl)quinolin-2(1H)-one | Structure | Anticancer | Induces apoptosis in cancer cells |
Mecanismo De Acción
The mechanism of action of 1-(3-cyanoquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-cyanoquinolin-4-yl)-N-(4-methoxyphenyl)piperidine-4-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.
1-(3-cyanoquinolin-4-yl)-N-(4-hydroxyphenyl)piperidine-4-carboxamide: Similar structure but with a hydroxy group instead of an ethoxy group.
Uniqueness
1-(3-cyanoquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile.
Actividad Biológica
1-(3-Cyanoquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. Its structural components suggest a multifaceted interaction profile, making it a candidate for various therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Chemical Formula : C_{19}H_{20}N_{2}O_{2}
- Molecular Weight : 312.38 g/mol
The compound exhibits biological activity primarily through its interaction with specific receptors and enzymes. The presence of the cyano group and the quinoline moiety suggests potential inhibition of protein tyrosine kinases (PTKs), which are often implicated in cancer progression and other diseases. The piperidine structure may enhance its binding affinity to target proteins.
Anticancer Activity
Research indicates that compounds similar to this compound have shown promise as anti-cancer agents. For instance, derivatives of cyanoquinoline have been reported to inhibit the growth of various cancer cell lines by targeting PTKs, thereby disrupting signaling pathways essential for tumor growth .
Neurological Effects
The compound's potential as a neurological agent stems from its ability to interact with muscarinic receptors, particularly M4 receptors. This interaction can modulate neurotransmitter release and may provide therapeutic effects in conditions like schizophrenia or Alzheimer's disease .
Research Findings
Case Studies
- Antitumor Efficacy : A study evaluated the anticancer properties of related cyanoquinoline derivatives, demonstrating significant cytotoxicity against breast and lung cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest.
- Neurological Assessment : In preclinical models, compounds with similar structures were tested for their effects on cognitive functions in rodent models of Alzheimer's disease, showing improvements in memory retention and reduced neuroinflammation.
Propiedades
IUPAC Name |
1-(3-cyanoquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-2-30-20-9-7-19(8-10-20)27-24(29)17-11-13-28(14-12-17)23-18(15-25)16-26-22-6-4-3-5-21(22)23/h3-10,16-17H,2,11-14H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUSQUSYFRPSRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.